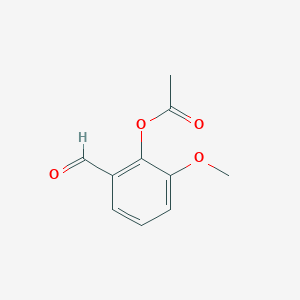

2-Acetoxy-3-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7150-01-8 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2-formyl-6-methoxyphenyl) acetate |

InChI |

InChI=1S/C10H10O4/c1-7(12)14-10-8(6-11)4-3-5-9(10)13-2/h3-6H,1-2H3 |

InChI Key |

XRERBLZFZMBKRU-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=CC=C1OC)C=O |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1OC)C=O |

Other CAS No. |

7150-01-8 |

Origin of Product |

United States |

Positioning Within the Chemical Landscape of Aromatic Aldehydes

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. fiveable.me This structural feature imparts unique chemical properties and reactivity to these molecules. numberanalytics.com The aromatic ring provides a degree of stability, while the aldehyde group is a site for various chemical reactions, most notably nucleophilic addition. fiveable.menumberanalytics.com

Research Significance As a Synthetic Intermediate and Chemical Entity

Established Synthetic Routes

The most common method for synthesizing this compound is through the esterification of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde). sigmaaldrich.comfishersci.comfishersci.es This reaction involves treating o-Vanillin with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base and a suitable solvent. chemicalbook.comprepchem.com

A widely cited procedure involves the reaction of o-Vanillin with acetic anhydride in methylene (B1212753) chloride, using triethylamine as a base and a catalytic amount of 4-dimethylaminopyridine (DMAP). chemicalbook.comprepchem.com The reaction is typically carried out at a controlled temperature, often below 25°C, and proceeds with high efficiency. chemicalbook.comprepchem.com Another established method utilizes acetyl chloride in dichloromethane with triethylamine and DMAP, with the reaction initiated at a low temperature (-20°C) and gradually warmed to room temperature. chemicalbook.com This method has been reported to yield the desired product in as high as 98% yield after recrystallization from ethanol. chemicalbook.com

The following table summarizes a typical experimental procedure for the esterification of o-Vanillin:

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | Acetic Anhydride | Triethylamine, 4-Dimethylaminopyridine | Methylene Chloride | Stirred at room temperature for 30 minutes | 96% |

| 2-Hydroxy-3-methoxybenzaldehyde | Acetyl Chloride | Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | -20°C to room temperature over 12 hours | 98% |

Exploration of Sustainable and Efficient Synthesis Protocols

In line with the growing emphasis on green chemistry, research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajgreenchem.comchemicaljournals.com MAOS utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. chemicaljournals.comnih.gov This technique often results in dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing unwanted side reactions. chemicaljournals.comderpharmachemica.com The principles of MAOS are particularly applicable to the synthesis of this compound, where the polar nature of the reactants and intermediates allows for efficient energy absorption. The use of microwave irradiation can accelerate the esterification process, potentially leading to faster and more energy-efficient syntheses. ajgreenchem.comepa.gov

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic issues associated with solvent use, such as toxicity, volatility, and disposal costs. epa.govfiveable.me Solvent-free reactions can lead to increased reaction rates due to higher reactant concentrations and can simplify product purification. fiveable.me These conditions can be achieved by various methods, including grinding solid reactants together or heating a mixture of neat reactants. ijfmr.comresearchgate.net For the synthesis of this compound, a solvent-free approach could involve the direct reaction of o-Vanillin with an acetylating agent, potentially with the aid of a solid-supported catalyst or microwave irradiation to facilitate the reaction. epa.govcem.com This approach aligns with the goal of developing cleaner and more efficient synthetic processes. nih.gov

The design of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry. solubilityofthings.comsigmaaldrich.comacs.org These principles provide a framework for creating more sustainable chemical processes. Key considerations include:

Prevention of Waste: Designing syntheses that generate minimal byproducts is a primary goal. ijfmr.comsolubilityofthings.com

Atom Economy: Synthetic methods should aim to incorporate the maximum number of atoms from the reactants into the final product. acs.org

Use of Safer Solvents and Auxiliaries: When solvents are necessary, preference should be given to those that are less hazardous and can be recycled. sigmaaldrich.comacs.orgrroij.com The ultimate goal is to move towards solvent-free systems. fiveable.me

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave heating, reduces the environmental and economic impact of the synthesis. ajgreenchem.comsigmaaldrich.com

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled, reducing waste. acs.orgrroij.com

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Elucidation of Chemical Transformations

Carbon-Carbon Bond Forming Reactions

The aldehyde group in 2-Acetoxy-3-methoxybenzaldehyde is a key functional handle for constructing new carbon-carbon bonds, a fundamental process in organic synthesis. This section details its application in Knoevenagel and Perkin-type condensations to generate diverse molecular scaffolds.

Knoevenagel Condensation for α-Cyano-β-arylacrylic Acid Derivatization

The Knoevenagel condensation is a powerful method for carbon-carbon bond formation, often employed to synthesize α,β-unsaturated compounds. scielo.org.mxarkat-usa.org In this context, this compound has been successfully condensed with sodium cyanoacetate (B8463686) to yield α-cyano-β-arylacrylic acids. cdnsciencepub.comcdnsciencepub.com This reaction provides a direct route to compounds bearing both a cyano and a carboxylic acid group, which are valuable intermediates for further synthetic manipulations.

The general reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as cyanoacetic acid, in the presence of a basic catalyst. cdnsciencepub.comscielo.br The use of this compound in this reaction leads to the formation of α-cyano-β-(2-acetoxy-3-methoxyphenyl)acrylic acid. cdnsciencepub.comcdnsciencepub.com This derivative is a precursor for more complex heterocyclic structures. For instance, the related compound α-cyano-β-(2-hydroxy-3-methoxyphenyl)acrylic acid, derived from 2-hydroxy-3-methoxybenzaldehyde (B140153), can be readily converted to 8-methoxycoumarin-3-carboxylic acid. cdnsciencepub.comcdnsciencepub.com

The reaction conditions for Knoevenagel condensations can be varied, with different catalysts and solvents being employed to optimize yields and reaction times. scielo.org.mxscielo.brresearchgate.net Microwave irradiation has been shown to be an effective heating source, leading to good yields in shorter reaction times. scielo.br

Table 1: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Sodium Cyanoacetate | α-Cyano-β-(2-acetoxy-3-methoxyphenyl)acrylic acid | Not specified in source |

Condensation with Substituted Phenylacetic Acids for Stilbene (B7821643) Analogs

Stilbenes and their analogs represent a class of compounds with significant interest due to their diverse applications. nih.gov The Perkin condensation offers a viable synthetic route to stilbene derivatives. nih.gov This reaction typically involves the condensation of an aromatic aldehyde with a phenylacetic acid derivative. nih.gov

In the context of this compound, its condensation with substituted phenylacetic acids can be envisioned as a pathway to generate stilbene analogs with specific substitution patterns. The reaction of various aldehydes with phenylacetic acid under Perkin conditions has been shown to yield carboxylic acid-substituted stilbenes. nih.gov For example, the condensation of aldehydes with phenylacetic acid has been utilized to prepare resveratrol (B1683913) analogs. nih.gov

While direct examples of this compound in this specific transformation are not detailed in the provided search results, the general reactivity of aldehydes in Perkin-type condensations with phenylacetic acids to form stilbene structures is well-established. nih.govchempap.org The reaction of 2-thienylacetic acid with various aromatic aldehydes, for instance, has been described. chempap.org This suggests that this compound would likely undergo a similar reaction to produce stilbene-like compounds.

Table 2: Conceptual Condensation for Stilbene Analog Synthesis

| Reactant 1 | Reactant 2 | Potential Product Class | Reaction Type |

| This compound | Substituted Phenylacetic Acid | Stilbene Analogs | Perkin-type Condensation |

Derivatization Pathways and Functional Group Transformations

Beyond carbon-carbon bond formation, the functional groups of this compound can be modified to access a wider range of derivatives. The acetyl group, in particular, offers a handle for strategic synthetic manipulations.

Acetyl Group Manipulations in Synthetic Sequences

The acetoxy group in this compound can be readily introduced and removed, providing a means of protecting and deprotecting the phenolic hydroxyl group. The synthesis of this compound itself involves the acetylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). chemicalbook.com This transformation is typically achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com

The reverse reaction, deacetylation, can be accomplished under basic conditions, for example, through hydrolysis with a suitable base. This manipulation is a key step in synthetic sequences where the free hydroxyl group is required for subsequent reactions. For instance, the hydrolysis of an acetoxy-substituted stilbene derivative under basic conditions has been reported to yield the corresponding hydroxylated compound. nih.gov This strategy of protection and deprotection allows for selective reactions at other sites of the molecule.

The ability to manipulate the acetyl group is crucial in multi-step syntheses. It allows for the temporary masking of the reactive phenolic hydroxyl group while other transformations, such as the Knoevenagel condensation, are carried out on the aldehyde functionality. The acetyl group can then be removed at a later stage to yield the desired final product with a free hydroxyl group.

Table 3: Acetyl Group Transformations

| Starting Material | Reagents | Product | Transformation |

| 2-Hydroxy-3-methoxybenzaldehyde | Acetyl chloride, Triethylamine, DMAP | This compound | Acetylation |

| This compound | Base (e.g., NaOH) | 2-Hydroxy-3-methoxybenzaldehyde | Deacetylation (Hydrolysis) |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Application of ¹H and ¹³C NMR in Reaction Product Identification and Isomer Assignment

Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the successful synthesis of 2-Acetoxy-3-methoxybenzaldehyde and to distinguish it from potential isomers and starting materials. nih.govrsc.org

In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet at approximately 9.92 ppm. The aromatic protons on the benzene (B151609) ring exhibit distinct signals, often as doublets or multiplets, depending on their coupling with neighboring protons. For instance, the protons at positions 4, 5, and 6 of the benzene ring in a related compound, 2-hydroxy-3-methoxybenzaldehyde (B140153), show signals around 7.18, 6.97, and 7.12 ppm, respectively. rsc.org The methoxy (B1213986) group protons present as a sharp singlet around 3.92 ppm, while the acetyl group's methyl protons also give a singlet at approximately 2.31 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum, around 189.0 ppm. rsc.org The carbonyl carbon of the acetate (B1210297) group appears at a distinct chemical shift. The aromatic carbons show a series of signals in the range of approximately 112 to 161 ppm, with the carbon bearing the methoxy group and the one bearing the acetoxy group having characteristic chemical shifts. rsc.org The methoxy carbon and the acetyl methyl carbon appear in the upfield region of the spectrum. nih.gov

By comparing the experimental NMR data with known values for the starting materials, such as 2-hydroxy-3-methoxybenzaldehyde, researchers can confirm the conversion of the hydroxyl group to the acetoxy group. rsc.orgchemicalbook.com Furthermore, comparison with the NMR spectra of isomers like 4-acetoxy-3-methoxybenzaldehyde allows for unambiguous isomer assignment. fishersci.cachegg.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-Hydroxy-3-methoxybenzaldehyde | Aldehyde (-CHO) | 9.92 | 189.0 rsc.org |

| Aromatic (Ar-H) | 6.97 - 7.18 rsc.org | 112.6 - 161.5 rsc.org | |

| Methoxy (-OCH₃) | 3.92 rsc.org | 55.8 rsc.org | |

| Hydroxyl (-OH) | 11.87 rsc.org | - | |

| 3-Methoxybenzaldehyde | Aldehyde (-CHO) | 9.98 rsc.org | 193.0 rsc.org |

| Aromatic (Ar-H) | 7.25 - 7.51 rsc.org | 112.9 - 159.8 rsc.org | |

| Methoxy (-OCH₃) | 3.82 rsc.org | 55.4 rsc.org | |

| 4-Methoxybenzaldehyde | Aromatic (Ar-H) | - | 114.0 - 164.0 (approx.) |

| 2-Methylbenzaldehyde | Aldehyde (-CHO) | - | 193.3 rsc.org |

| Aromatic (Ar-H) | - | 126.4 - 140.1 rsc.org | |

| Methyl (-CH₃) | - | 19.0 rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis of Derivatives

While NMR provides structural information in solution, X-ray crystallography offers a precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for establishing the definitive stereochemistry and conformational preferences of derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing bond lengths, bond angles, and torsional angles with high precision. For complex molecules or in cases where stereoisomers are possible, X-ray crystallography provides the ultimate structural proof. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₀O₄), the expected molecular weight is approximately 194.18 g/mol . chemicalbook.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the presence of specific functional groups and their arrangement. For instance, the fragmentation of a related compound, 2-methoxybenzaldehyde, has been studied to understand its pyrolysis pathways. researchgate.net The analysis of fragmentation patterns can help in distinguishing between isomers, such as this compound and 4-acetoxy-3-methoxybenzaldehyde, as their fragmentation pathways may differ. pharmacompass.comnist.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Presence and Transformation Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectrabase.com The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique infrared spectrum.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. A strong absorption band around 1760-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group (acetoxy). The aldehydic C=O stretching vibration typically appears around 1700-1680 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the region of 1300-1000 cm⁻¹. Aromatic C=C stretching vibrations are usually found in the 1600-1450 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the structure of the molecule. nist.govchemicalbook.com

FT-IR is also a valuable tool for monitoring the progress of a reaction. For example, in the synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde, the disappearance of the broad O-H stretching band of the starting material (around 3400-3200 cm⁻¹) and the appearance of the strong C=O stretching band of the acetate group would indicate the successful transformation. nist.gov

Table 2: Characteristic FT-IR Absorption Frequencies for Benzaldehyde Derivatives

| Compound/Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| 2-Hydroxy-3-methoxybenzaldehyde | O-H stretch (hydroxyl) | ~3342 researchgate.net |

| C=O stretch (aldehyde) | ~1650 (due to contamination) nist.gov | |

| C=N stretch (in thiosemicarbazone derivative) | 1594 researchgate.net | |

| C=S stretch (in thiosemicarbazone derivative) | 1140 researchgate.net | |

| 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | C=C stretch (aromatic) | 1608 researchgate.net |

| C-O-C stretch | 1150, 1115 researchgate.net | |

| Urethane derivative | C=O stretch (urethane) | 1740 researchgate.net |

| N-H bend | 1535 researchgate.net | |

| =C-O-C stretch | 1200 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, typically involving π electrons in conjugated systems. Aromatic compounds like this compound exhibit characteristic UV-Vis spectra with one or more absorption maxima (λ_max).

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent used. UV-Vis spectroscopy can be employed to monitor the progress of reactions involving changes in the chromophore (the light-absorbing part of the molecule). For instance, the acetylation of 2-hydroxy-3-methoxybenzaldehyde to form this compound might lead to a shift in the λ_max, which can be followed spectrophotometrically.

Furthermore, UV-Vis spectroscopy is a powerful tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength. This is particularly useful in various research applications, such as studying reaction kinetics or determining the purity of a sample. For example, a derivative of 2-hydroxy-3-methoxybenzaldehyde has been used for the spectrophotometric determination of metal ions, where the formation of a colored complex is monitored. researchgate.net While direct quantitative methods for this compound itself are not detailed in the provided context, the principles of UV-Vis quantitative analysis are broadly applicable. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the theoretical analysis of aromatic aldehydes like 2-Acetoxy-3-methoxybenzaldehyde. These methods provide a detailed picture of the molecule's electronic landscape. For instance, studies on closely related benzaldehyde (B42025) derivatives often utilize DFT with functionals such as B3LYP to predict molecular geometries and electronic properties. nih.govmdpi.com

The electronic structure of this compound is characterized by the interplay between the benzene (B151609) ring and its electron-withdrawing (aldehyde and acetoxy groups) and electron-donating (methoxy group) substituents. Theoretical calculations can precisely quantify the effects of these groups on the electron distribution across the molecule.

Key energetic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com For analogous compounds, these calculations have been crucial in understanding charge transfer within the molecule.

Furthermore, computational models can determine various thermodynamic properties, such as the heat of formation, electronic energy, and ionization potential. These values are vital for predicting the compound's stability and its behavior in different chemical environments.

Below is a table summarizing typical computed properties for aromatic aldehydes, which would be relevant for this compound.

| Computed Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy conformation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic and nucleophilic sites. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, offering insights into charge distribution. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For example, in the synthesis of Schiff bases from o-vanillin (the precursor to this compound), DFT calculations have been used to study the tautomeric equilibrium between enol-imine and keto-amine forms. rsc.org These studies provide detailed information on the bonding structures and the stabilizing effects of intramolecular hydrogen bonds. rsc.org Similar computational approaches could be applied to understand the reactions of the aldehyde group in this compound, such as condensation or oxidation reactions.

Predictive Studies of Reactivity and Selectivity

Theoretical chemistry allows for the prediction of a molecule's reactivity and the selectivity of its reactions. Global reactivity descriptors, derived from the energies of the HOMO and LUMO, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to forecast how this compound will behave in the presence of various reagents. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It visually represents the electron-rich and electron-poor regions of a molecule, thereby predicting the sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would likely show a negative potential (electron-rich) around the oxygen atoms of the carbonyl and ester groups, and a positive potential (electron-poor) on the aldehyde hydrogen and the aromatic protons.

Molecular Dynamics Simulations

While less common for this specific type of small molecule in isolation, Molecular Dynamics (MD) simulations could be highly relevant when studying the interactions of this compound in a condensed phase, such as in a solvent or within a biological system. MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and intermolecular interactions.

For instance, if this compound were being investigated for its potential as a ligand for a biological receptor, MD simulations could be used to model the binding process, the stability of the ligand-receptor complex, and the specific interactions (like hydrogen bonds or van der Waals forces) that are at play.

Applications of 2 Acetoxy 3 Methoxybenzaldehyde in Advanced Organic Synthesis

Precursor in Radiopharmaceutical Synthesis Research

The strategic placement of functional groups in 2-Acetoxy-3-methoxybenzaldehyde makes it a valuable precursor in the synthesis of molecules targeted for radiolabeling, particularly in the development of tracers for Positron Emission Tomography (PET).

Role as a Model Precursor for L-DOPA PET Tracers

While direct evidence of this compound's use as a model precursor for L-DOPA PET tracers is not extensively detailed in the provided search results, its structural similarity to key intermediates in the synthesis of L-DOPA analogs suggests its potential in this area. The synthesis of radiolabeled L-DOPA and its derivatives is crucial for studying dopamine (B1211576) metabolism in the brain via PET imaging. The aldehyde and protected phenol (B47542) functionalities present in this compound are key features that can be elaborated to construct the amino acid side chain and introduce a radiolabel, such as fluorine-18. Its stable, protected form allows for controlled, stepwise reactions, which are essential in the multi-step syntheses typically required for complex radiopharmaceuticals.

Building Block for Complex Heterocyclic Systems

The reactivity of the aldehyde and the potential for deprotection of the acetate (B1210297) group make this compound a useful starting material for constructing a variety of heterocyclic frameworks.

Precursor for Coumarin (B35378) Derivative Synthesis (via deprotection or direct use)

This compound is a direct precursor to various coumarin derivatives. Coumarins are a class of benzopyrone compounds with a wide range of biological activities and applications as dyes and fragrances. nih.govresearchgate.netconnectjournals.com The synthesis of coumarins can be achieved through several condensation reactions involving salicylaldehyde (B1680747) derivatives.

In one approach, the acetoxy group of this compound can be hydrolyzed to reveal the 2-hydroxy-3-methoxybenzaldehyde (B140153). This intermediate can then undergo condensation with various active methylene (B1212753) compounds, such as phenylacetic acid or cyanoacetic acid, to form the coumarin ring system. nih.gov For instance, the reaction with phenylacetic acid in the presence of a base and acetic anhydride (B1165640) can yield hydroxylated 3-phenylcoumarins after a subsequent hydrolysis step. nih.gov Alternatively, 2-hydroxy-3-methoxybenzaldehyde can react with carboxylic acids under optimized conditions to afford coumarin derivatives. nih.gov

Direct use of 2-(acyloxy)arylaldehydes, such as this compound, has also been reported for the synthesis of 3-substituted coumarins. For example, reaction with a titanium tetrachloride/triethylamine (B128534) reagent system can lead to the formation of 3-substituted coumarins in moderate yields. researchgate.net

Below is a table summarizing various synthetic methods for coumarin derivatives that can utilize this compound or its deprotected form, 2-hydroxy-3-methoxybenzaldehyde.

| Starting Material(s) | Reagents and Conditions | Product Type |

| Substituted Salicylaldehydes, Cyanoacetic Acid | T3P, TEA, n-BuOAc | Coumarin Derivatives |

| 2-Hydroxy-3-methoxybenzaldehyde, Carboxylic Acids | Optimized conditions | Coumarin Derivatives |

| Salicylaldehydes, Phenylacetic Acid | Anhydrous Potassium Acetate, Acetic Anhydride | Acetoxy-3-phenylcoumarins |

| 2-Hydroxybenzaldehydes, Aryl Acetic Acids | Ph3P/I2-Et3N, DCM | 3-Aryl Coumarins |

| 2-(Acyloxy)arylaldehydes | TiCl4/R3N | 3-Substituted Coumarins |

Future Research Avenues and Challenges

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

A significant frontier in the study of 2-Acetoxy-3-methoxybenzaldehyde lies in the development of asymmetric synthesis methods to produce chiral derivatives. Chirality is a critical feature in many biologically active molecules and advanced materials. The ability to selectively synthesize specific stereoisomers of derivatives of this compound would open doors to new pharmaceuticals and functional materials.

Future research will likely focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions involving the aldehyde functional group. For instance, asymmetric aldol (B89426) reactions, Michael additions, or reductions of the aldehyde could yield a variety of enantiomerically enriched products. A key challenge will be the design of catalysts that are not only highly selective but also efficient and robust enough for practical applications. The synthesis of complex chiral molecules often involves multiple steps, and achieving high stereoselectivity at each stage is a formidable task. rsc.orgnih.gov

Investigation of Organocatalytic and Biocatalytic Transformations

The use of organocatalysis and biocatalysis represents a greener and often more selective alternative to traditional metal-based catalysis. Investigating the transformation of this compound using these methods is a promising research direction.

Organocatalysts, which are small organic molecules, can be designed to mimic the function of enzymes and catalyze a wide range of chemical transformations with high enantioselectivity. Research in this area would involve screening libraries of organocatalysts for their ability to promote reactions such as asymmetric reductions, additions, and cycloadditions with this compound.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the potential for unparalleled selectivity under mild reaction conditions. Enzymes such as oxidoreductases, transferases, and lyases could be employed to modify the structure of this compound in a highly specific manner. The challenges in this field include identifying or engineering enzymes with the desired activity and stability, as well as optimizing reaction conditions for efficient conversion.

Exploration of Novel Reaction Environments for Enhanced Selectivity and Efficiency

The choice of reaction environment can have a profound impact on the outcome of a chemical reaction. Exploring novel reaction media for the synthesis and transformation of this compound could lead to enhanced selectivity, improved reaction rates, and more sustainable chemical processes.

Future investigations may focus on the use of unconventional solvents such as ionic liquids, supercritical fluids, or deep eutectic solvents. These solvents can offer unique properties, such as high polarity, low vapor pressure, and the ability to dissolve a wide range of reactants, which can be exploited to control reaction pathways and facilitate product separation.

Furthermore, the use of flow chemistry, where reactions are carried out in continuous-flow reactors, presents an opportunity to improve control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. The primary challenge will be to design and optimize reactor systems specifically for the reactions of this compound.

Integration of Machine Learning for Retrosynthesis and Reaction Prediction

The application of machine learning and artificial intelligence is revolutionizing the field of organic chemistry. arxiv.org For this compound, these computational tools can be instrumental in designing synthetic routes and predicting the outcomes of unknown reactions.

Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that can be aided by machine learning algorithms. chemrxiv.orgmit.edugithub.io By training models on vast databases of known chemical reactions, it is possible to predict plausible synthetic pathways for novel derivatives of this compound. chemrxiv.org A significant challenge is the accuracy of these predictions and the need for large, high-quality datasets for model training. chemrxiv.org

Machine learning can also be used to predict the properties and reactivity of new compounds. By developing quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of this compound derivatives for desired properties before undertaking their synthesis, thereby saving time and resources.

Expanding Applications in Advanced Materials Science Research

While this compound is primarily known as a chemical intermediate, its derivatives hold potential for applications in materials science. Future research could explore the incorporation of this molecule into polymers, metal-organic frameworks (MOFs), and other advanced materials.

The aldehyde and acetate (B1210297) functional groups of this compound and its derivatives can serve as reactive handles for polymerization or for grafting onto the surfaces of other materials. This could lead to the development of new materials with tailored optical, electronic, or mechanical properties. For example, polymers derived from this compound might exhibit interesting liquid crystalline or photoluminescent behavior.

A key challenge in this area will be to establish clear structure-property relationships to guide the design of new materials with specific functionalities. This will require a multidisciplinary approach, combining synthetic chemistry with materials characterization and theoretical modeling.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Acetoxy-3-methoxybenzaldehyde in academic research?

- Methodological Answer : The compound can be synthesized via acetylation of 2-hydroxy-3-methoxybenzaldehyde using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP). Purification typically involves column chromatography with a polar solvent system (e.g., ethyl acetate/hexane). The starting material, 2-hydroxy-3-methoxybenzaldehyde, is commercially available and widely used in analogous syntheses . For structurally similar compounds (e.g., fluorinated analogs), selective functionalization strategies are employed to ensure regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR to identify methoxy ( ppm) and acetoxy ( ppm for CH) groups. C NMR confirms carbonyl ( ppm) and aldehyde ( ppm) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHO, expected 194.0579).

- IR Spectroscopy : Peaks at ~1750 cm (ester C=O) and ~2850 cm (aldehyde C-H stretch) .

Advanced Questions

Q. What strategies are recommended for resolving contradictions in reported reactivity data for this compound across solvents?

- Methodological Answer : Systematic solvent-dependent kinetic studies under controlled conditions (temperature, concentration) can clarify discrepancies. Use HPLC or UV-Vis spectroscopy to monitor reaction progress. Cross-reference data with structurally analogous compounds (e.g., 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde) to identify trends in substituent effects. Transparent reporting of experimental parameters (e.g., solvent purity, humidity) is critical .

Q. How can ecological impact assessments be designed for this compound given limited environmental data?

- Methodological Answer : Conduct OECD 301 biodegradation tests to evaluate persistence. Use Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests. Compare results with structurally related aldehydes (e.g., 2-Methoxy-3-phenoxybenzoic acid) to infer ecological risks. Prioritize studies on bioaccumulation potential using log calculations and soil mobility assays .

Q. How can regioselective acetylation be optimized to minimize by-products during synthesis?

- Methodological Answer : Protect the methoxy group with a temporary blocking agent (e.g., TMSCl) before acetylation to prevent unwanted side reactions. Monitor reaction progress via TLC (R comparison with standards). Post-acetylation, deprotect under mild conditions (e.g., aqueous HCl). This approach mirrors selective demethylation methods used in analogous benzaldehyde syntheses .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to hydrolysis due to the acetoxy group. Store under anhydrous conditions (desiccator with silica gel) at 2–8°C. Avoid prolonged exposure to light, as aldehydes can undergo photodegradation. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life. Use HPLC to detect degradation products (e.g., free phenol or acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.